molecular formula C15H13BrN4O3 B11985981 7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11985981
M. Wt: 377.19 g/mol
InChI Key: NLTAECOAQQKKKV-UHFFFAOYSA-N
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Description

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a purine ring system, which is further substituted with a dimethyl group. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then coupled with a purine derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the bromophenyl moiety.

Scientific Research Applications

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various interactions with biological molecules, potentially inhibiting or modulating their activity. The purine ring system may also play a role in binding to enzymes or receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione lies in its combination of a bromophenyl group with a purine ring system. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H13BrN4O3/c1-18-13-12(14(22)19(2)15(18)23)20(8-17-13)7-11(21)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

NLTAECOAQQKKKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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